4,6-O-bencilideno-2-desoxi-2-ftalimido-β-D-glucopiranósido de metilo

Descripción general

Descripción

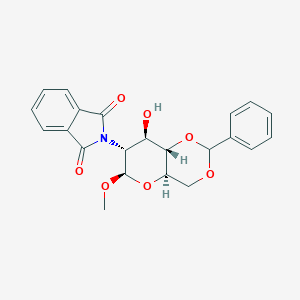

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside, also known as Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside, is a useful research compound. Its molecular formula is C22H21NO7 and its molecular weight is 411.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

“4,6-O-bencilideno-2-desoxi-2-ftalimido-β-D-glucopiranósido de metilo” es un biomedicamento utilizado en el tratamiento de diversas enfermedades . Con sus potentes propiedades, este compuesto exhibe potencial terapéutico contra ciertos cánceres y enfermedades infecciosas .

Investigación en diversas dolencias

“Methyl 4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside” es un compuesto excepcionalmente versátil, que encuentra amplias aplicaciones en la investigación de diversas dolencias, desde el cáncer hasta las infecciones microbianas . El compuesto opera al interactuar selectivamente con las vías moleculares o al retardar la proliferación de células malignas y microorganismos patógenos .

Síntesis de carbohidratos complejos

El compuesto “2-[(4Ar,6R,7R,8R,8aS)-8-hidroxi-6-metoxi-2-fenil-4,4a,6,7,8,8a-hexahidropirano[3,2-d][1,3]dioxina-7-il]isoindol-1,3-diona” es un glucopiranósido protegido útil como bloque de construcción para la síntesis de carbohidratos complejos . El compuesto tiene grupos protectores β-feniltio y 4,6-bencilideno .

Transformaciones de monosacáridos

“Methyl 4,6-O-benzylidene-2-deoxy-2-deoxy-2- (ethoxycarbonylmethyl)-α-D-altroside” es una variante del compuesto que se ha utilizado en la síntesis de azúcares ramificados de un nuevo tipo . Este compuesto se ha transformado en 4,6-O-bencilideno-2-desoxi-2- [ (metoxicarbonilamino)metil]-α-D-altrosido de metilo y 4,6-O-bencilideno-2-desoxi-2- (2-hidroxietil)-α-D-altrosido de metilo<a aria-label="5: “

Mecanismo De Acción

Target of Action: The primary targets of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside are specific molecular pathways involved in the growth and proliferation of certain cancers and infectious diseases .

Mode of Action: This compound operates by selectively engaging these molecular pathways, thereby inhibiting tumor growth and mitigating the proliferation of pathogens .

Biochemical Pathways: It is known that the compound selectively engages with molecular pathways that are crucial for the growth and survival of malignant cells and pathogenic microorganisms .

Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside are not explicitly mentioned in the available resources. These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential.

Result of Action: The result of the compound’s action is the inhibition of tumor growth and the mitigation of the proliferation of pathogens . This leads to its therapeutic potential against certain cancers and infectious diseases .

Actividad Biológica

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C22H21NO7

- Molecular Weight : 411.405 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 614.4°C

- Flash Point : 325.4°C

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside exhibits several mechanisms that contribute to its biological activity:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can reduce hyperpigmentation and is beneficial in cosmetic applications.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in cells.

- Cytotoxicity : Studies have indicated that certain analogs of this compound can exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Tyrosinase Inhibition Assays

Research has indicated that Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside analogs possess potent tyrosinase inhibitory activities:

| Analog | IC50 (µM) | Effectiveness Relative to Control |

|---|---|---|

| Analog 1 | 10 | Comparable to kojic acid |

| Analog 3 | 5 | More effective than kojic acid |

| Analog 5 | 8 | Comparable to positive controls |

These results suggest that the compound and its analogs could be effective agents for treating disorders related to melanin production, such as melasma or age spots.

Antioxidant Activity

The antioxidant capacity of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

- ABTS Assay : Similar results were observed in the ABTS assay, where the compound demonstrated a high ability to neutralize ABTS radicals.

Case Study 1: Efficacy in Melanoma Cells

A study investigated the effects of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside on B16F10 melanoma cells. The results indicated:

- Reduced Cell Viability : At concentrations above 20 µM, the compound significantly decreased cell viability.

- Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Cosmetic Applications

In a cosmetic formulation study, the incorporation of this compound demonstrated:

- Improved Skin Tone : Participants reported a noticeable improvement in skin tone after four weeks of application.

- Safety Profile : No significant adverse effects were noted during the study period.

Propiedades

IUPAC Name |

2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3/t15-,16-,17-,18-,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLANDFJIIDMRD-CKKKZXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.